molecular formula C14H11F4NO B1445216 (3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine CAS No. 1261836-76-3

(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B1445216
CAS No.: 1261836-76-3
M. Wt: 285.24 g/mol
InChI Key: VTGINAKZERMWIF-UHFFFAOYSA-N
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Description

(3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains both fluorine and trifluoromethoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of specialized reagents and catalysts to facilitate the trifluoromethoxylation and amination reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for developing new materials and compounds with specific properties.

Biology

In biological research, this compound can be used to study the effects of fluorine and trifluoromethoxy groups on biological systems. It may serve as a probe to investigate molecular interactions and pathways.

Medicine

In medicine, (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine has potential applications in drug discovery and development. Its unique properties may contribute to the design of new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with molecular targets and pathways. The fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and reactivity, leading to specific biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methoxy-[1,1’-biphenyl]-4-yl)methanamine
  • (3-Fluoro-3’-(difluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine
  • (3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine

Uniqueness

Compared to similar compounds, (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and physical properties

Properties

IUPAC Name

[2-fluoro-4-[3-(trifluoromethoxy)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGINAKZERMWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179020
Record name [1,1′-Biphenyl]-4-methanamine, 3-fluoro-3′-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261836-76-3
Record name [1,1′-Biphenyl]-4-methanamine, 3-fluoro-3′-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261836-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-methanamine, 3-fluoro-3′-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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